Spiro[4.4]nonan-1-one, 6-methylene-, (R)-
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Overview
Description
Spiro[4.4]nonan-1-one, 6-methylene-, ®- is a unique organic compound characterized by its spirocyclic structure. This compound is part of the spiro[4.4]nonane family, which features a bicyclic system with two rings sharing a single carbon atom. The ®- designation indicates that the compound is optically active and exists in a specific enantiomeric form. The molecular formula for this compound is C10H14O, and it has a molecular weight of 150.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.4]nonan-1-one, 6-methylene-, ®- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by the reaction of a suitable ketone with a methylene group donor in the presence of a strong base . The reaction conditions typically involve temperatures ranging from 0°C to room temperature and may require inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of spiro[4.4]nonan-1-one, 6-methylene-, ®- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired enantiomer in high optical purity .
Chemical Reactions Analysis
Types of Reactions
Spiro[4.4]nonan-1-one, 6-methylene-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Spiro[4.4]nonan-1-one, 6-methylene-, ®- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of spiro[4.4]nonan-1-one, 6-methylene-, ®- involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane, 1-methylene-: A similar compound with a methylene group but lacking the ketone functionality.
Spiro[4.4]non-6-en-1-one: Another spirocyclic compound with an unsaturated bond in the ring system.
Uniqueness
Spiro[4.4]nonan-1-one, 6-methylene-, ®- is unique due to its specific enantiomeric form and the presence of both a methylene group and a ketone functionality. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
9-methylidenespiro[4.4]nonan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-4-2-6-10(8)7-3-5-9(10)11/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDCAPHUVUYIFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCC12CCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449525 |
Source
|
Record name | Spiro[4.4]nonan-1-one, 6-methylene-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-28-2 |
Source
|
Record name | Spiro[4.4]nonan-1-one, 6-methylene-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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